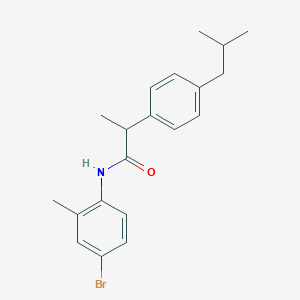
N-(4-bromo-2-methylphenyl)-2-(4-isobutylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-2-(4-isobutylphenyl)propanamide, also known as BRD0705, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It was first synthesized in 2009 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-2-(4-isobutylphenyl)propanamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. Specifically, it binds to the bromodomain of the BET proteins, preventing them from interacting with acetylated histones and thereby inhibiting their activity.
Biochemical and Physiological Effects:
The inhibition of BET proteins by N-(4-bromo-2-methylphenyl)-2-(4-isobutylphenyl)propanamide has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the expression of several oncogenes. Additionally, it has been shown to reduce inflammation and improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-bromo-2-methylphenyl)-2-(4-isobutylphenyl)propanamide for lab experiments is its selectivity for the BET family of proteins, which allows for more targeted research. However, its potency can vary depending on the cell line being used, and its effects can be influenced by other factors such as the presence of other inhibitors or activators.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-2-(4-isobutylphenyl)propanamide. One area of interest is its potential use in combination with other inhibitors or chemotherapeutic agents to enhance its efficacy. Additionally, further research is needed to determine its potential therapeutic applications in other diseases beyond cancer, such as inflammatory disorders or metabolic diseases.
In conclusion, N-(4-bromo-2-methylphenyl)-2-(4-isobutylphenyl)propanamide is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a promising candidate for further research in the field of cancer and beyond.
Synthesemethoden
N-(4-bromo-2-methylphenyl)-2-(4-isobutylphenyl)propanamide can be synthesized through a multi-step process that involves several chemical reactions. The initial step involves the reaction of 4-bromo-2-methylbenzoic acid with isobutylmagnesium bromide to form the corresponding ketone. This is followed by the reaction of the ketone with 4-isobutylphenylboronic acid in the presence of a palladium catalyst to form the desired amide.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-2-(4-isobutylphenyl)propanamide has been researched extensively for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, it has been found to be effective in reducing the growth of tumors in animal models.
Eigenschaften
Molekularformel |
C20H24BrNO |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H24BrNO/c1-13(2)11-16-5-7-17(8-6-16)15(4)20(23)22-19-10-9-18(21)12-14(19)3/h5-10,12-13,15H,11H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
DMCXSFYKUIRICU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)


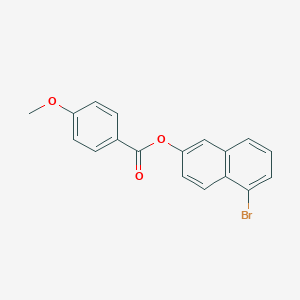
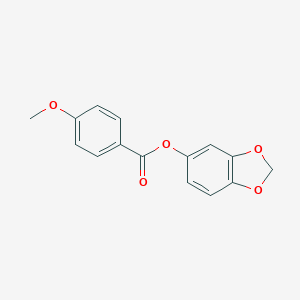
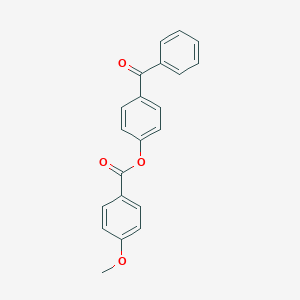
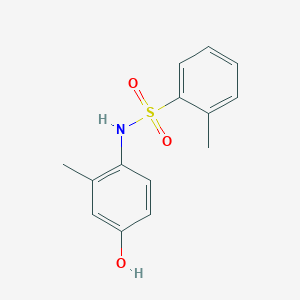

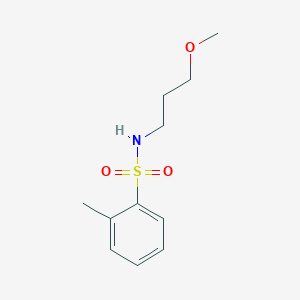
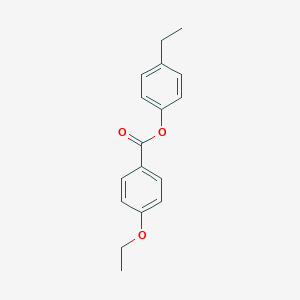

![4-[(4-Ethoxybenzoyl)oxy]-2-methylphenyl 4-ethoxybenzoate](/img/structure/B290726.png)
